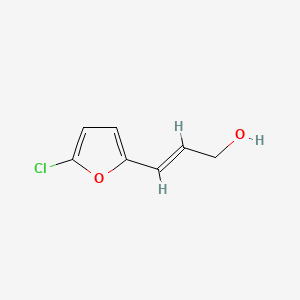
2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available or can be synthesized from thiophene through chlorination.
Formation of Intermediate: The 4-chlorothiophene undergoes a reaction with a difluoroacetic acid derivative, such as difluoroacetic anhydride, in the presence of a catalyst like aluminum chloride (AlCl3) to form the intermediate compound.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the chlorine atom.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity, while the thiophene ring can provide additional interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorothiophen-3-yl)acetic acid: Similar structure but without the difluoro groups.
2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid: Similar structure with a methyl group instead of difluoro groups.
Methyl 2-(4-chlorothiophen-3-yl)acetate: An ester derivative of the compound.
Uniqueness
2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H3ClF2O2S |
|---|---|
Peso molecular |
212.60 g/mol |
Nombre IUPAC |
2-(4-chlorothiophen-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11) |
Clave InChI |
BXMLKGQXUDCJCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CS1)Cl)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


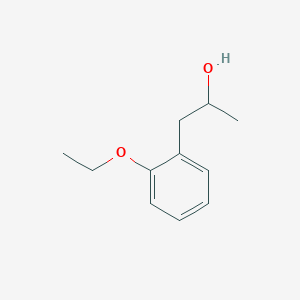
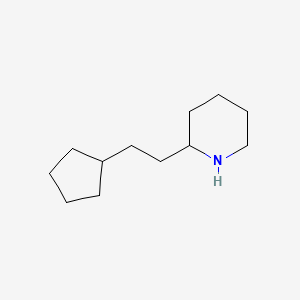

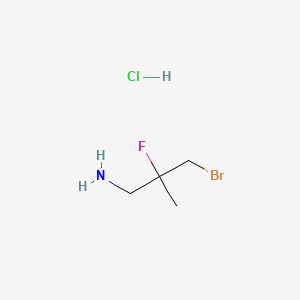




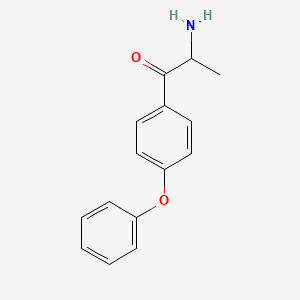
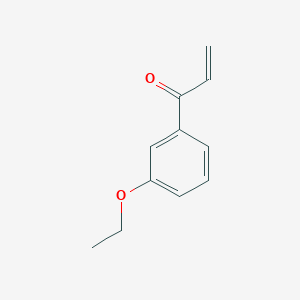
![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)
